molecular formula C18H15N3O3 B2655476 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide CAS No. 899213-26-4

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide

Cat. No. B2655476
CAS RN: 899213-26-4
M. Wt: 321.336
InChI Key: QNCFMSRWTHRVNU-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide, also known as PDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyrazinone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

A study focused on the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which showed significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. This compound was synthesized through a reaction involving 1-phenylpiperazine and 2-chloro-N-(pyrazin-2-yl)acetamide, indicating the potential of similar structures in developing pharmacologically active agents (Nayak et al., 2014).

Synthetic Chemistry and Medicinal Applications

Another research discussed the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide derivatives. This process highlights the synthetic versatility of phenylacetamide structures in drug molecules and natural products, demonstrating wide functional group tolerance and the potential for creating steric hindrance, which is challenging via palladium-catalyzed aminocarbonylation (Wang et al., 2020).

Crystal Structure and Characterization

The synthesis, crystal structure, and characterization of a compound closely related to the query, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was detailed, showcasing its crystallization and structural analysis. The study provides insights into the molecular interactions and structural features of such compounds, which are crucial for understanding their physicochemical properties and potential applications (Nayak et al., 2014).

Antioxidant Activity of Novel Compounds

Research on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these compounds possess moderate to significant radical scavenging activity. This indicates that structural elements similar to the query compound could be instrumental in designing antioxidants (Ahmad et al., 2012).

Coordination Complexes and Antioxidant Activity

A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity evaluation, revealed significant activity. This research underscores the potential of such compounds in coordination chemistry and their biological applications (Chkirate et al., 2019).

properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16(19-14-7-3-1-4-8-14)13-20-11-12-21(18(24)17(20)23)15-9-5-2-6-10-15/h1-12H,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCFMSRWTHRVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-phenylacetamide

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